VX-150

概述

描述

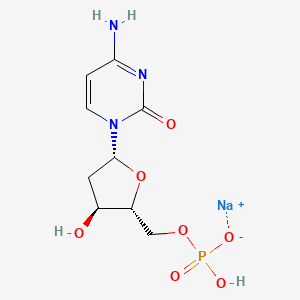

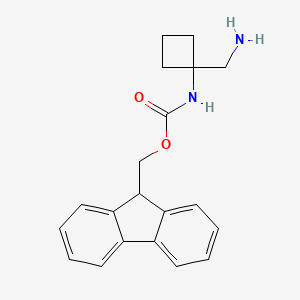

VX-150 是一种由 Vertex 制药公司开发的化合物。它是一种口服生物利用度高的前药,可快速转化为其活性部分,该活性部分是钠通道亚型 NaV1.8 的高度选择性抑制剂。 该化合物主要用于治疗各种疼痛状况,包括急性疼痛和慢性疼痛 .

准备方法

合成路线和反应条件

VX-150 被合成作为前药,这意味着它会在体内转化为其活性形式。this compound 的具体合成路线和反应条件涉及多个步骤,包括中间体的制备及其随后转化为最终产物。 合成通常涉及使用有机溶剂、催化剂和特定的反应条件以确保所需的化学转化 .

工业生产方法

This compound 的工业生产遵循标准的制药生产规范。这包括在受控环境中进行大规模合成,以确保最终产品的纯度和一致性。 生产过程涉及严格的质量控制措施,以满足监管标准并确保化合物的安全性和有效性 .

化学反应分析

反应类型

VX-150 会经历各种化学反应,包括水解,这会将其转化为其活性形式。 该化合物设计在生理条件下稳定,但在给药后会迅速转化为其活性部分 .

常见的试剂和条件

This compound 的合成涉及使用常见的有机试剂和溶剂。严格控制特定的条件,例如温度和 pH 值,以确保所需的化学转化。 催化剂也可用于促进某些反应 .

形成的主要产物

This compound 水解形成的主要产物是其活性部分,它是钠通道亚型 NaV1.8 的高度选择性抑制剂。 这种活性形式负责该化合物的药理作用 .

科学研究应用

VX-150 因其治疗各种疼痛状况的潜力而被广泛研究。 它在临床试验中显示出治疗手术后急性疼痛、慢性疼痛状况(如小纤维神经病)和其他疼痛相关疾病的希望 . 该化合物选择性抑制钠通道亚型 NaV1.8 的能力使其成为理解疼痛机制和开发新型疼痛治疗方法的宝贵工具 .

作用机制

VX-150 通过选择性抑制钠通道亚型 NaV1.8 发挥作用。该通道在周围神经系统疼痛信号的传递中起着至关重要的作用。 通过阻断该通道,this compound 减少了疼痛信号的传递,从而提供镇痛作用 . 该化合物对 NaV1.8 相对于其他钠通道亚型的选择性最大限度地减少了潜在的副作用,并增强了其治疗潜力 .

相似化合物的比较

类似化合物

VX-150 的独特性

This compound 因其对钠通道亚型 NaV1.8 的高度选择性和良好的药代动力学特征而脱颖而出。 该化合物能够快速转化为其活性形式并以最小的副作用提供有效的疼痛缓解,使其成为疼痛管理的有希望的候选药物 .

属性

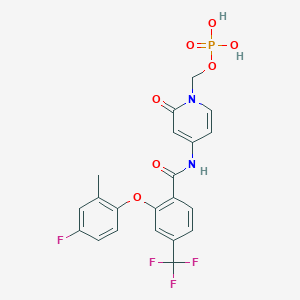

IUPAC Name |

[4-[[2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzoyl]amino]-2-oxopyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4N2O7P/c1-12-8-14(22)3-5-17(12)34-18-9-13(21(23,24)25)2-4-16(18)20(29)26-15-6-7-27(19(28)10-15)11-33-35(30,31)32/h2-10H,11H2,1H3,(H,26,29)(H2,30,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDQNNKQTHOQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4N2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-](/img/structure/B8179890.png)

![Methyl 3-[2-(methylamino)ethyl]benzoate HCl](/img/structure/B8179895.png)

![(3R)-1-[[7-cyano-2-[3-[3-[[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-1,7-naphthyridin-8-yl]amino]-2-methylphenyl]-2-methylphenyl]-1,3-benzoxazol-5-yl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B8179962.png)

![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8179980.png)